1-(4-fluorophenyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S2/c1-30-18-13-7-15(8-14-18)20-22(31(28,29)19-5-3-2-4-6-19)21(26)23(27)25(20)17-11-9-16(24)10-12-17/h2-14,20,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJACXVYXXCVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈FNO₃S₂
- Molecular Weight : 363.47 g/mol
The presence of functional groups such as the fluorophenyl, methylthio, and sulfonyl moieties contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Induction of apoptosis |
| HCT116 | 0.39 | Cell cycle arrest at G1 phase |
These results suggest that the compound may act as a potential therapeutic agent in cancer treatment, particularly against hormone-responsive tumors.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This indicates its potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial activity of this compound against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, which is crucial for its anticancer effects.
- Modulation of Inflammatory Pathways : By regulating cytokine production, it may help mitigate inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
